2-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O/c1-2-13-24-14-5-6-17-15-16(9-10-20(17)24)11-12-23-21(25)18-7-3-4-8-19(18)22/h3-4,7-10,15H,2,5-6,11-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJJZKLOVSDVIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the propyl group. The next step involves the formation of the benzamide moiety through an amide coupling reaction. The final step is the chlorination of the benzamide to introduce the chloro group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions may yield various substituted benzamides.
Scientific Research Applications
2-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N,N-dimethylethylamine
- 2-chloro-N,N-dimethylpropylamine
- Indole derivatives
Uniqueness
Compared to similar compounds, 2-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is unique due to its specific combination of a chloro group, a quinoline derivative, and a benzamide moiety
Biological Activity
2-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Its structure includes a chloro substituent, a quinoline derivative, and an ethyl group linked to the benzamide moiety. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research.
- Molecular Formula : C18H22ClN2O
- Molecular Weight : 320.83 g/mol
- IUPAC Name : 2-chloro-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide
Synthesis Overview
The synthesis of 2-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide typically involves several steps:
- Preparation of Quinoline Derivative : The initial step often involves synthesizing the tetrahydroquinoline framework.
- Formation of Benzamide : This is achieved through an amide coupling reaction where the appropriate acid and amine react.
- Chlorination : The final step introduces the chlorine atom into the structure.
These steps require careful control of reaction conditions to optimize yield and purity.
Antimicrobial Properties
Research indicates that compounds similar to 2-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide exhibit significant antimicrobial activity. The presence of the chloro group and the quinoline moiety is believed to enhance its interaction with microbial targets.
Case Study: Antimicrobial Assays
In a study evaluating various quinoline derivatives for antimicrobial efficacy, it was found that compounds with similar structural motifs displayed activity against both Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell membranes or interference with DNA replication processes.
Anticancer Potential
The anticancer properties of this compound are under investigation, with preliminary studies suggesting its potential as a lead compound in cancer therapeutics.
The proposed mechanism involves the inhibition of specific enzymes related to cancer cell proliferation. By binding to these enzymes or receptors, the compound may induce apoptosis in cancer cells.
Comparative Biological Activity
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 2-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide | Moderate | Under Investigation |
| Similar Quinoline Derivative A | High | Moderate |
| Similar Quinoline Derivative B | Low | High |
In Vitro Studies
In vitro studies have demonstrated that 2-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide exhibits selective cytotoxicity towards certain cancer cell lines. The IC50 values indicate effective concentrations for inhibiting cell growth.
Q & A
Q. What are the recommended synthetic routes for 2-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling a tetrahydroquinoline derivative with a benzamide precursor. Key steps include:
- Tetrahydroquinoline core preparation : Propyl-substituted tetrahydroquinoline intermediates are synthesized via cyclization of substituted anilines with aldehydes or ketones under acidic conditions.
- Benzamide coupling : The tetrahydroquinoline intermediate is functionalized with a chloro-substituted benzamide via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF or THF.
- Optimization : Reaction yields improve with controlled temperature (0–25°C), inert atmosphere, and stoichiometric excess of the benzoyl chloride derivative. Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. What analytical techniques are critical for characterizing this compound, and how are data interpreted?
- NMR spectroscopy : and NMR confirm structural integrity. Key signals include aromatic protons (δ 6.8–8.0 ppm), tetrahydroquinoline methylene/methine groups (δ 2.5–3.5 ppm), and propyl chain resonances (δ 0.8–1.6 ppm) .
- Mass spectrometry : High-resolution ESI-MS (e.g., m/z 369.2118 [M+H]) validates molecular weight. Isotopic patterns confirm chlorine presence .
- HPLC purity : Reverse-phase C18 columns (e.g., 95% acetonitrile/water + 0.1% TFA) achieve >98% purity, with UV detection at 254 nm .
Q. How can researchers screen this compound for biological activity in vitro?
- Receptor-binding assays : Use radioligand displacement (e.g., CaSR modulation, as seen in calcilytic studies) with HEK293 cells expressing target receptors. IC values are determined via dose-response curves .
- Enzyme inhibition : Kinetic assays (e.g., fluorogenic substrates) quantify inhibition of proteases or kinases.
- Cellular proliferation : MTT assays assess cytotoxicity in cancer cell lines (e.g., IC values for HepG2 or MCF-7) .
Q. What safety protocols are essential for handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation (S22) and skin contact (S24/25).
- Waste disposal : Halogenated waste containers for chlorinated byproducts .
Advanced Research Questions
Q. How can enantiomers of this compound be resolved, and how is stereochemistry confirmed?
- Chiral separation : Supercritical fluid chromatography (SFC) with a Chiralpak AD-H column (50% isopropyl alcohol/CO, 100 bar, 50 mL/min) resolves enantiomers. Retention times (e.g., 2.42 min for (S)-enantiomer) and optical rotation ([α] = −18.0°) confirm configuration .
- Absolute stereochemistry : Correlate with X-ray crystallography or by synthesizing enantiopure intermediates from chiral precursors (e.g., homoproline derivatives) .
Q. What strategies elucidate structure-activity relationships (SAR) for this compound?
- Analog synthesis : Modify the propyl chain (e.g., cyclopropyl or branched alkyl groups) or chloro-substituent position.
- Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding with CaSR residues) .
- Bioisosteric replacement : Replace the benzamide with sulfonamide or thiazole groups to assess potency changes .
Q. How can pharmacokinetic properties (e.g., bioavailability, metabolism) be evaluated in vivo?
- ADME profiling :
- Absorption : Caco-2 cell monolayers measure permeability (P >1 × 10 cm/s indicates good absorption).
- Metabolism : Liver microsome assays (human or rodent) identify cytochrome P450 metabolites via LC-MS/MS.
- In vivo studies : Administer orally (10 mg/kg) to rodents; plasma concentrations are quantified over 24h using LC-HRMS .
Q. How do computational models aid in optimizing this compound’s therapeutic potential?
- Molecular dynamics (MD) simulations : Simulate binding to CaSR over 100 ns to assess stability of ligand-receptor interactions.
- QSAR models : Train on analogs with known IC values to predict bioactivity of untested derivatives .
Q. How should contradictory data (e.g., divergent bioactivity across studies) be addressed?
- Methodological audit : Compare assay conditions (e.g., cell line variability, incubation time).
- Meta-analysis : Use statistical tools (e.g., Forest plots) to reconcile IC discrepancies.
- Orthogonal validation : Confirm results via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
